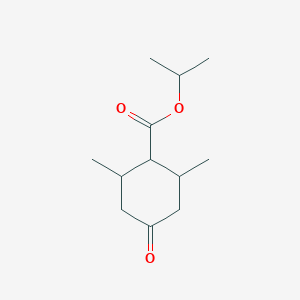
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as quinazolinones. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the following steps:
Formation of Tetrahydroquinazoline Core: The core structure of tetrahydroquinazoline can be synthesized through the condensation of aniline derivatives with ketones or aldehydes in the presence of reducing agents.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through N-alkylation reactions, where an appropriate alkyl halide reacts with the amine group of the tetrahydroquinazoline core.
Coupling with Aniline: The final step involves the coupling of the tetrahydroquinazoline core with aniline derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace one or more substituents on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry and Biology: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been explored for their ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: In the material science industry, this compound has been used as a precursor for the synthesis of advanced materials, including organic semiconductors and polymers for electronic devices.
作用机制
The mechanism by which N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with potential medicinal applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: A compound used in organic electronics.
Uniqueness: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline stands out due to its unique combination of structural features and biological activities
属性
分子式 |
C16H19N3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C16H19N3/c1-19(2)14-9-7-12(8-10-14)16-17-11-13-5-3-4-6-15(13)18-16/h3-10,16-18H,11H2,1-2H3 |
InChI 键 |
WMYJJZUGHSSORE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

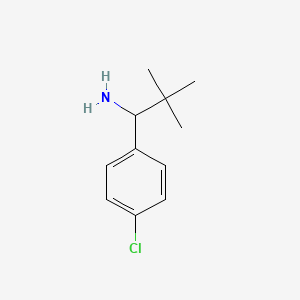
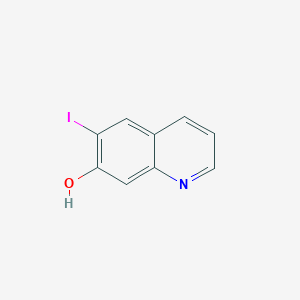
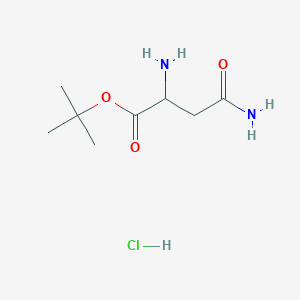
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
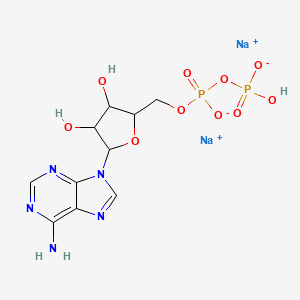
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
